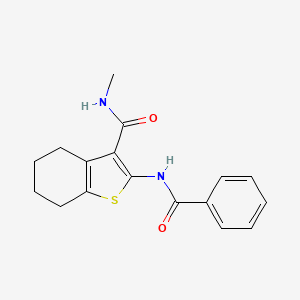

2-benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-Benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a benzamido group at position 2 and an N-methylcarboxamide at position 2. The compound’s structure allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name |

2-benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-18-16(21)14-12-9-5-6-10-13(12)22-17(14)19-15(20)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYULSHNASYMGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then subjected to various chemical reactions, including acylation and cyclization, to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential as an enzyme inhibitor.

Medicine: It shows promise as a therapeutic agent for treating certain types of cancer.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Modifications at the 2-Amino Position

The 2-amino group of the tetrahydrobenzothiophene core is a key site for derivatization. Substitutions here significantly influence biological activity and physicochemical properties.

Acylated Derivatives

- 2-Acetamido Analog (C11H14N2O2S) : Replacing benzamido with acetyl reduces aromatic bulk. This derivative (CAS 591016) has a molecular weight of 238.3 g/mol and is a precursor for further modifications. Its reduced lipophilicity may impact membrane permeability compared to the benzamido analog .

- 2-Trifluoroacetamido Derivative (C18H17F3N2O2S) : Synthesized via trifluoroacetylation, this compound (MW 383.1 g/mol) exhibits enhanced metabolic stability due to the electron-withdrawing CF3 group. LC/MS analysis confirmed >95% purity .

Azomethine Derivatives

Reaction of the 2-amino group with aldehydes forms Schiff bases (azomethines). These derivatives, such as those synthesized from aromatic aldehydes, show pronounced anticancer and antimycobacterial activities predicted via PASS Online . For example, heterocyclization of azomethines yields pyrimidine-4-one derivatives with cytostatic effects .

Halogenated Aryl Substitutions

- 2-Amino-N-(2-Fluorophenyl) Derivative (C15H15FN2OS): Substituting benzamido with 2-fluorophenyl (MW 290.36 g/mol) introduces electronegativity, altering crystal packing (monoclinic, space group Cc) and hydrogen-bonding patterns. This compound’s Hirshfeld surface analysis revealed C–H···F and N–H···O interactions, influencing solubility .

Modifications at the 3-Carboxamide Position

The N-methyl group in the target compound contrasts with bulkier substituents in analogs:

- N-Cyclopentyl and N-(4-Bromophenyl) Derivatives: These modifications (e.g., 2-amino-N-cyclopentyl-6-methyl-..., MW 314.45 g/mol) introduce cyclic or halogenated groups, impacting lipophilicity and metabolic stability .

Ring Substitutions

- 6-Methyl and 6-Ethyl Derivatives: Adding alkyl groups to the tetrahydrobenzothiophene ring (e.g., 2-amino-6-methyl-..., MW 210.29 g/mol) enhances hydrophobic interactions. The methyl derivative (CAS 95211-68-0) was synthesized in 60% yield and characterized via IR and NMR .

- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-one: Cyclocondensation of 2-amino derivatives with aldehydes yields fused heterocycles, expanding π-stacking capabilities and improving anticancer activity .

Pharmacological Activities

Q & A

Q. What are the standard synthetic routes for 2-benzamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step organic reactions, starting with the benzothiophene core. Key steps include:

- Amidation : Coupling the benzamido group using activating agents like EDCI/HOBt in anhydrous dichloromethane (DCM) .

- Carboxamide formation : Introducing the N-methylcarboxamide moiety via nucleophilic substitution or carbodiimide-mediated coupling . Critical conditions include strict temperature control (0–5°C for sensitive intermediates), stoichiometric precision, and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Core techniques include:

- 1H/13C NMR : Identifies amide protons (δ 8.5–10.5 ppm) and tetrahydrobenzothiophene backbone signals (δ 1.5–2.8 ppm for CH₂ groups) .

- IR Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1680 cm⁻¹, carboxamide C=O at ~1700 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 344.43 for the methoxy analog) .

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in related benzothiophene derivatives .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Use fluorogenic substrates (e.g., β-secretase for Alzheimer’s targets) with IC₅₀ determination via kinetic assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .

- Protein binding : Surface plasmon resonance (SPR) to quantify interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis, particularly for the carboxamide intermediate?

Optimization strategies include:

- Solvent selection : Replace DCM with THF for better solubility of bulky intermediates .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Process monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent addition rates .

- Design of Experiments (DoE) : Statistically model parameters (temperature, pH) to identify critical yield drivers .

Q. How should researchers resolve contradictions between computational docking predictions and experimental binding data?

Address discrepancies via:

- Orthogonal validation : Compare SPR binding kinetics with isothermal titration calorimetry (ITC) to confirm affinity .

- Dynamic simulations : Run molecular dynamics (MD) for >100 ns to account for protein flexibility and solvation effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogens, methoxy groups) to test SAR hypotheses .

Q. What strategies are effective in elucidating the mechanism of action for this compound in neurodegenerative disease models?

Advanced methodologies include:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated neuronal cells .

- Metabolomics : LC-MS profiling to track changes in Aβ42 or tau protein levels in cerebrospinal fluid (CSF) analogs .

- Cryo-EM : Resolve compound-bound structures of amyloid-beta fibrils at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.